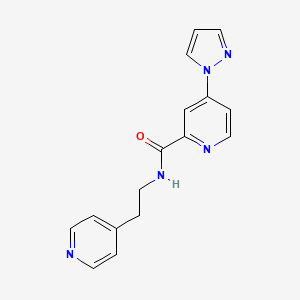

1-(3-Methoxy-4-methylphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-Methoxy-4-methylphenyl)ethanone” is a chemical compound. It is also known by other names such as “Ethanone, 1-(3-methylphenyl)-”, “m-Methylacetophenone”, “3-Methylacetophenone”, and "3’-Methylacetophenone" . The molecular formula of this compound is C9H10O .

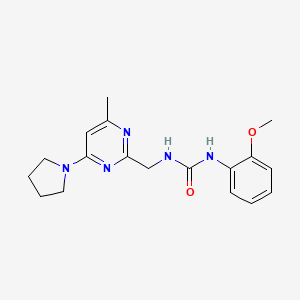

Molecular Structure Analysis

The molecular structure of “1-(3-Methoxy-4-methylphenyl)ethanone” can be represented by the InChI string: InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Methoxy-4-methylphenyl)ethanone” is 134.1751 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Compounds Discovery and Structural Analysis

- A new compound, 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, was isolated from the stem bark of Lamprothamnus zanguebaricus, with its structure established by spectroscopic methods (Khan, Rutaihwa, & Mhehe, 2003).

Synthesis and Derivatives

- Synthesis of compounds like 1-[2-methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]-ethanone and their evaluation for anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity was conducted, showing good inhibition (Yang et al., 2019).

Chemical Process and Catalysis

- The oxidation process of 1-methoxy-4-(1-methylethyl)benzene, yielding compounds like 1-Methyl-1-(4-methoxyphenyl)ethyl hydroperoxide and 1-(4-Methoxyphenyl)ethanone, was studied, with the latter achieving high selectivity (Orlińska & Romanowska, 2011).

Pharmacological Potential

- Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) and its derivatives were synthesized and screened as inhibitors of platelet aggregation, showing varying degrees of inhibition (Akamanchi et al., 1999).

Crystal Structure Analysis

- The crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative of dehydroabietic acid, was elucidated, revealing specific ring conformations and bond angles (Rao, Cui, & Zheng, 2014).

Analytical Chemistry Applications

- Analytical studies on mass spectrometric and pyrolytic behavior of arylsubstituted isoxazolines, including 2-[4,5-dihydro-5-(4-methoxyphenyl)-3-phenyl-5-isoxazolyl]-1-phenylethanone, were conducted to facilitate detection and identification in plant extracts (Dallakian et al., 1998).

Biological Activity

- Compounds like 1-(2-hydroxy-4-methoxyphenyl)ethanone showed potential antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).

Solid-Liquid Phase Equilibrium Research

- Research on solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents, providing insights into the crystallization and separation processes (Li et al., 2019).

Organic Synthesis

- Microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives was conducted, highlighting the use of eco-friendly procedures in organic synthesis (Soares et al., 2015).

Propiedades

IUPAC Name |

1-(3-methoxy-4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-9(8(2)11)6-10(7)12-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYKDYIBUSNYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)

![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)

![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)

![3-(4-Chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2808492.png)

![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)